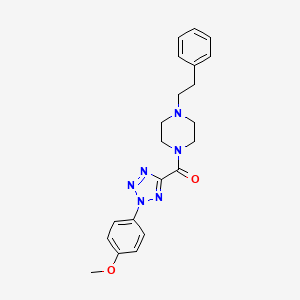
(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a tetrazole ring, a methoxyphenyl group, and a phenethylpiperazine group. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . The methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent. Phenethylpiperazine is a piperazine ring with a phenethyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring is planar and aromatic, while the piperazine ring is non-aromatic and can adopt a chair conformation . The methoxyphenyl and phenethyl groups are both aromatic and planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tetrazole, methoxyphenyl, and phenethylpiperazine groups. The tetrazole ring can participate in various reactions such as substitutions, reductions, and ring-opening reactions . The methoxy group in the methoxyphenyl ring can be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole ring could potentially increase acidity, while the methoxy group could influence polarity .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing novel compounds with structures similar to (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone. For example, research on the synthesis and spectral characterization of novel compounds provides insights into their structural optimization and the effects of electron-withdrawing groups on their properties. Such studies employ density functional theory calculations to understand the equilibrium geometry, bonding features, and vibrational wave numbers of these compounds (Shahana & Yardily, 2020).
Biological Activities
Antimicrobial Activity
Compounds related to (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone have been evaluated for their antimicrobial activities. Studies involving the synthesis of new pyridine derivatives and their in vitro antimicrobial screening indicate variable and modest activity against bacteria and fungi, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antifungal and Antioxidant Activities
Novel derivatives have been synthesized and assessed for their antifungal activity, revealing that certain structural modifications can enhance their effectiveness against fungal pathogens. Additionally, some compounds exhibit promising antioxidant properties, suggesting their potential in oxidative stress-related therapeutic applications (Lv et al., 2013).
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction of these compounds with biological targets, aiding in the exploration of their antibacterial and antiviral activities. Such research helps in identifying the molecular basis of their action and potential applications in drug development (Shahana & Yardily, 2020).
Future Directions
properties
IUPAC Name |
[2-(4-methoxyphenyl)tetrazol-5-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-19-9-7-18(8-10-19)27-23-20(22-24-27)21(28)26-15-13-25(14-16-26)12-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMWTMKXOTRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




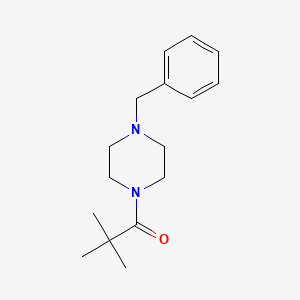
![N-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2675984.png)
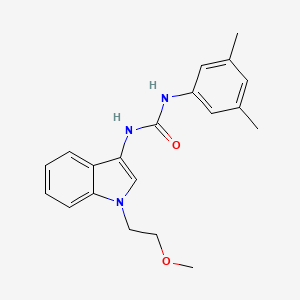
![Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate](/img/structure/B2675986.png)
![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2675990.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2675991.png)
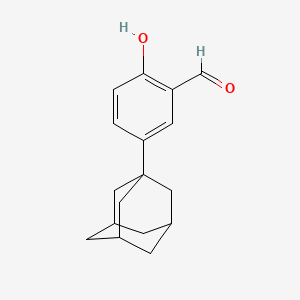
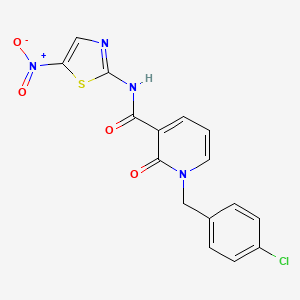
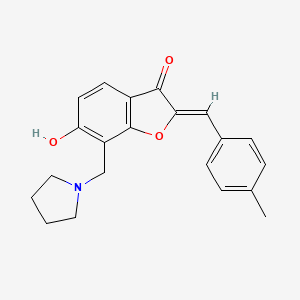
![3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675997.png)